Androst-5-en-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

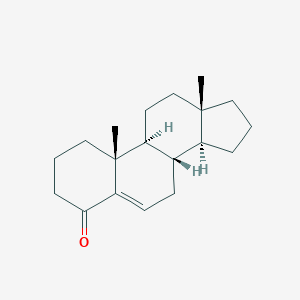

Androst-5-en-4-one, also known as this compound, is a useful research compound. Its molecular formula is C19H28O and its molecular weight is 272.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

5-androstenediol has garnered attention for its immunostimulating properties. Research indicates that it can enhance the immune response by elevating levels of circulating granulocytes and platelets. This effect is particularly significant in the context of acute radiation syndrome, where 5-androstenediol has been shown to improve survival rates in irradiated animals, including mice and non-human primates .

Case Study: Radiation Countermeasure

A study demonstrated that administration of 5-androstenediol in animal models led to:

- Increased survival rates : Mice treated with 5-androstenediol showed improved survival after exposure to lethal doses of radiation.

- Enhanced hematopoietic recovery : The compound promoted the survival of irradiated human hematopoietic progenitor cells, indicating its potential as a radioprotective agent .

Oncological Applications

In oncology, 5-androstenediol's role as an androgen precursor is noteworthy. It can be converted into testosterone and may influence the progression of prostate cancer. Research suggests that it can activate androgen receptors, which are critical in the development and progression of certain cancers .

Case Study: Prostate Cancer Treatment

A clinical investigation into the effects of 5-androstenediol on prostate cancer cells revealed:

- Androgenic activity : The compound was able to activate androgen receptor target genes, potentially contributing to tumor growth.

- Therapeutic implications : Understanding its dual role as an androgen and estrogen may lead to novel treatment strategies that exploit its biochemical pathways for better management of prostate cancer .

Sports Medicine and Doping Control

The detection of 5-androstenediol is crucial in sports medicine due to its potential use as a performance-enhancing drug. Studies have developed methodologies for detecting its abuse among athletes through advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Carbon Isotope Ratio Mass Spectrometry (C-IRMS) .

Detection Methods

- Urinary excretion profiling : Following administration, specific metabolites such as androsterone glucuronide were significantly increased, providing a reliable biomarker for detection.

- Differentiation from other steroids : The unique metabolic profile allows for distinguishing between natural and administered steroids, enhancing doping control measures .

Summary of Findings

The following table summarizes key findings related to the applications of 5-androstenediol:

Eigenschaften

CAS-Nummer |

13583-72-7 |

|---|---|

Molekularformel |

C19H28O |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |

InChI |

InChI=1S/C19H28O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h8,13-15H,3-7,9-12H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |

InChI-Schlüssel |

MCYXUSLOLJKBAQ-UNTXSKPGSA-N |

SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

Isomerische SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C(=O)CCC[C@@]4([C@H]3CC2)C |

Kanonische SMILES |

CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |

Synonyme |

Androst-5-en-4-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.